6-Epi-8-O-acetylharpagide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 6-epi-8-O-acetylharpagide involves complex organic transformations. For instance, the synthesis of a 1-acetamido derivative of 6-epi-valienamine, an analogue bearing an acetamido group, demonstrates the intricate steps required in producing such compounds. This particular synthesis highlights the compound's role as an inhibitor of beta-N-acetylglucosaminidases, showcasing the compound's potential therapeutic applications (Scaffidi et al., 2007).

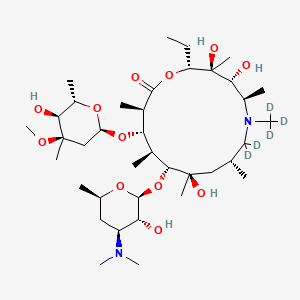

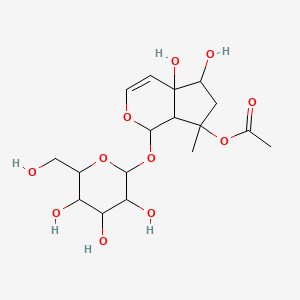

Molecular Structure Analysis

The molecular structure of this compound and its analogues can be elucidated using various spectroscopic methods. These methods allow for the identification and characterization of the compound's structural features, which are crucial for understanding its chemical reactivity and biological activity. For example, the structure of 8-O-acetylharpagide was identified by spectroscopic methods and characterized as an ecdysteroid agonist in a transactivation assay (Elbrecht et al., 1996).

Applications De Recherche Scientifique

Antimicrobial Activity : A study by Taşdemir et al. (1999) identified 8-O-acetylharpagide, closely related to 6-Epi-8-O-acetylharpagide, as an antimicrobial agent. This compound was isolated from Leonurus persicus and showed activity against gram-positive and gram-negative bacteria and fungi.

Pharmacokinetics : Chen et al. (2019) conducted a study on 8-O-acetylharpagide, closely related to this compound, to understand its pharmacokinetics in mice. Using ultra-performance liquid chromatography–tandem mass spectrometry, they investigated its concentration in mouse blood and pharmacokinetics following intravenous or oral administration (Chen et al., 2019).

Colon-Targeted Drug Delivery : Liu et al. (2018) explored the formulation of colon-targeted acetylharpagide tablets for treating infectious and inflammatory diseases. They found that these tablets showed promising release and absorption performance in vitro and in vivo, suggesting potential for targeted drug delivery (Liu et al., 2018).

Cancer Chemopreventive Activity : An iridoid glycoside derivative, 8-acetylharpagide, was identified as an active constituent with significant anti-tumor-promoting activity in a study by Konoshima et al. (2000). This compound showed inhibitory effects on mouse skin and hepatic tumor carcinogenesis (Konoshima et al., 2000).

Anti-Inflammatory Effects : A 2014 study by You et al. investigated the anti-inflammatory effects of acetylharpagide. They found that it inhibits leukocyte adhesion and transmigration, which are key steps in the inflammatory process, and also affects endothelial cell migration (You et al., 2014).

Viral Infection Treatment : Xiao-lan (2013) conducted a study assessing the effects of 8-O-acetylharpagide on Epstein-Barr virus (EBV) infection. The compound showed significant inhibitory effects on EBV, suggesting potential for treating viral infections (Xiao-lan, 2013).

Mécanisme D'action

Target of Action

6-Epi-8-O-acetylharpagide is a natural product of Scrophularia, Scrophulariaceae It is known to have medicinal properties such as heat-clearing, detoxifying, cough-relieving, and blood-nourishing .

Mode of Action

It is known to interact with its targets to exert its medicinal effects

Biochemical Pathways

Given its medicinal properties, it can be inferred that it may influence pathways related to inflammation, detoxification, and blood nourishment .

Pharmacokinetics

It is soluble in chloroform, dichloromethane, ethyl acetate, dmso, acetone, etc , which suggests that it may have good bioavailability.

Result of Action

It is known to have cytotoxic activity against human pathogens and is able to inhibit the growth of bacteria, fungi, and viruses .

Action Environment

It is known that the compound is stable under -20°c storage conditions .

Safety and Hazards

While specific safety data for 6-Epi-8-O-acetylharpagide is not available, general precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Analyse Biochimique

Biochemical Properties

6-Epi-8-O-acetylharpagide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of β-catenin, CyclinD1, Survivin, c-Myc, and Bcl-2, while upregulating pro-apoptotic proteins such as Bax and cleaved-caspase3 . These interactions suggest that this compound can modulate cell signaling pathways and promote apoptosis in cancer cells .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In colon cancer HCT116 cells, it induces apoptosis by blocking the cell cycle in the G1 phase and significantly increasing the expression of pro-apoptotic proteins . Additionally, this compound influences cell signaling pathways, such as the Wnt signaling pathway, leading to changes in gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with key biomolecules. It inhibits the activity of β-catenin, CyclinD1, Survivin, c-Myc, and Bcl-2, while promoting the expression of pro-apoptotic proteins like Bax and cleaved-caspase3 . These interactions result in the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable when stored below -20°C and can be kept for several months . Its stability and activity may degrade over time if not stored properly. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in promoting apoptosis and inhibiting cell proliferation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses of the compound can lead to increased apoptosis and inhibition of tumor growth . At very high doses, there may be toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate the Wnt signaling pathway, leading to changes in metabolic flux and metabolite levels . These interactions play a crucial role in its ability to inhibit cell proliferation and induce apoptosis in cancer cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interactions with key biomolecules and its ability to exert its therapeutic effects .

Propriétés

IUPAC Name |

[4a,5-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O11/c1-7(19)28-16(2)5-9(20)17(24)3-4-25-15(13(16)17)27-14-12(23)11(22)10(21)8(6-18)26-14/h3-4,8-15,18,20-24H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAFTUQNGDROXEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1(CC(C2(C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.